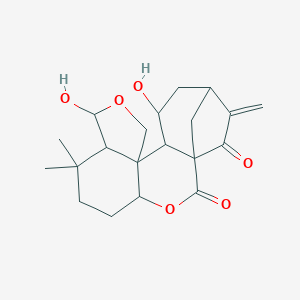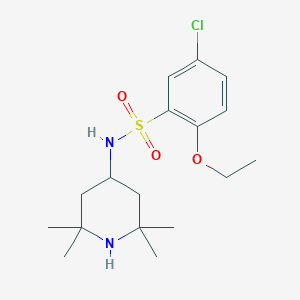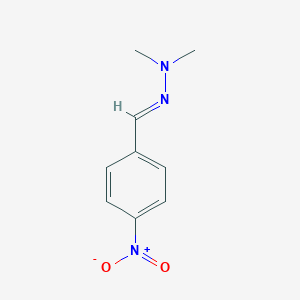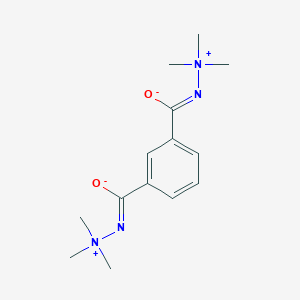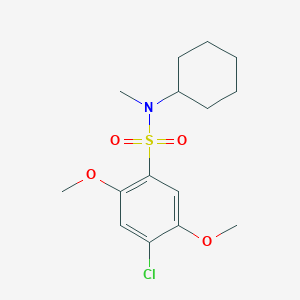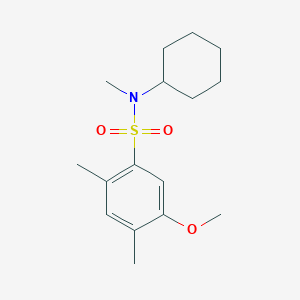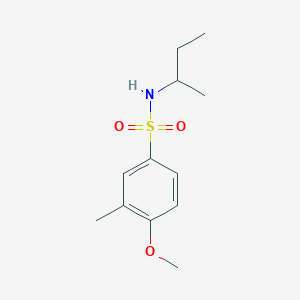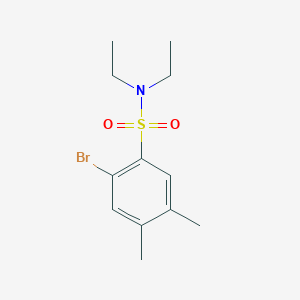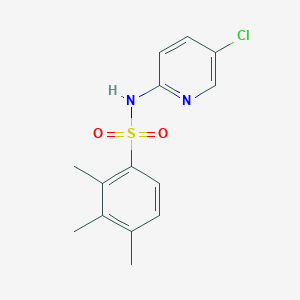
2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide (DEET) is a commonly used insect repellent that has been in use for over six decades. DEET is a highly effective insect repellent, and it is used to protect humans and animals from a wide range of insects, including mosquitoes, ticks, and fleas. DEET has been extensively studied over the years, and it has been shown to be safe and effective when used as directed.
作用機序
The exact mechanism of action of 2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide is not fully understood. It is believed to work by interfering with the insect's ability to detect carbon dioxide, which is the primary attractant for many insects. 2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide may also interfere with the insect's ability to detect other chemicals, such as lactic acid, which is produced by humans and animals and is another attractant for many insects.
Biochemical and Physiological Effects
2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide has been shown to have low toxicity in humans and animals when used as directed. It is rapidly absorbed through the skin and is excreted unchanged in the urine. 2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide has been shown to have no significant effect on the central nervous system, and it does not appear to have any long-term effects on human health.
実験室実験の利点と制限
2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide is a highly effective insect repellent, and it is widely used in the field of public health to protect humans and animals from insect-borne diseases. However, 2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide has some limitations when used in lab experiments. 2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide can interfere with the behavior of insects, which can make it difficult to study their natural behavior. 2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide can also be toxic to some insects, which can make it difficult to study their physiology and biochemistry.
将来の方向性
There are many potential future directions for research on 2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide. One area of research is to develop new insect repellents that are more effective and have fewer side effects than 2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide. Another area of research is to study the mechanism of action of 2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide in more detail, which could lead to the development of new insecticides. Finally, research could be done to study the environmental impact of 2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide and other insecticides, which could lead to the development of more environmentally friendly alternatives.
Conclusion
2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide is a highly effective insect repellent that has been in use for over six decades. 2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide has been extensively studied, and it has been shown to be safe and effective when used as directed. 2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide is widely used in the field of public health to protect humans and animals from insect-borne diseases. There are many potential future directions for research on 2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide, including the development of new insect repellents, the study of the mechanism of action of 2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide, and the study of the environmental impact of 2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide and other insecticides.
合成法
2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide is synthesized by reacting 2,4-dichlorobenzenesulfonyl chloride with diethylamine and methyl ethyl ketone. The reaction is carried out in the presence of a catalyst, and the resulting product is purified by distillation. The synthesis of 2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide is a relatively simple process, and it can be carried out on a large scale.
科学的研究の応用
2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide has been extensively studied for its insect repellent properties. It has been shown to be highly effective against a wide range of insects, including mosquitoes, ticks, and fleas. 2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide is widely used in the field of public health to protect humans and animals from insect-borne diseases such as malaria, dengue fever, and Lyme disease. 2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide has also been studied for its potential use in agriculture to protect crops from insect damage.
特性
製品名 |
2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide |
|---|---|
分子式 |
C11H15Cl2NO2S |
分子量 |
296.2 g/mol |
IUPAC名 |
2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H15Cl2NO2S/c1-4-14(5-2)17(15,16)11-6-8(3)9(12)7-10(11)13/h6-7H,4-5H2,1-3H3 |
InChIキー |
VHFDFMHCVUIZKY-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)C)Cl)Cl |
正規SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)C)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-Pyrrolidin-1-ylethyl)-3-[(Z)-[(3Z)-3-(2-pyrrolidin-1-ylethylcarbamothioylhydrazinylidene)butan-2-ylidene]amino]thiourea](/img/structure/B225637.png)
